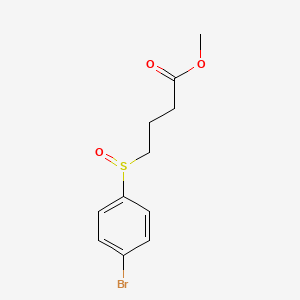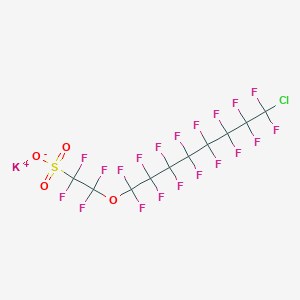
1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(4-Chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as 4C3M-5P-1H-1,2,3-TCA) is an organic compound with versatile applications in the field of medicinal chemistry. It is a heterocyclic compound that can be used as a precursor for the synthesis of various pharmaceuticals. It has been used in a wide range of studies, including drug design, synthesis of novel compounds, and biological studies. 4C3M-5P-1H-1,2,3-TCA has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer activities. In addition, 4C3M-5P-1H-1,2,3-TCA has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Assessment
The synthesis of related triazole derivatives involves reactions that afford a variety of structurally complex molecules. For example, the synthesis and structural assessment of methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2 demonstrate the intricate procedures involved in creating triazole-based compounds and their complexes, which are studied for their molecular and supramolecular structures via X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018). These synthesis approaches may also be applicable to the compound , highlighting its potential for forming structurally significant derivatives.
Biological Activity
Triazole derivatives have been extensively evaluated for their antimicrobial activities. A study reported the synthesis of N-Aryl-4-(cyano/alkoxycarbonyl)-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives and their evaluation for antibacterial and antifungal activities, revealing that some triazole derivatives exhibit moderate antimicrobial activity (Komsani et al., 2015). This suggests that 1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid could potentially be explored for similar biological properties.
Antioxidant Activity
The antioxidant properties of triazole derivatives have also been studied, as seen in the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their evaluation for antioxidant activity. Some of these compounds have shown potent antioxidant activities, suggesting the role of triazole and related structures in scavenging free radicals and contributing to oxidative stress mitigation (Tumosienė et al., 2019). This area of research indicates the potential of the compound for antioxidant applications.
Photoluminescence Properties
Furthermore, the photoluminescence properties of triazole-based coordination polymers, synthesized using various ligands including triazole derivatives, have been investigated for their potential in light-emitting devices and sensors (Wang et al., 2013). This suggests the potential use of 1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in developing materials with novel optical properties.
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-8-11(2-3-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUABGHFRSPIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



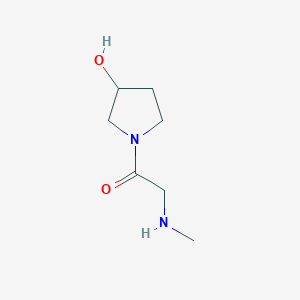
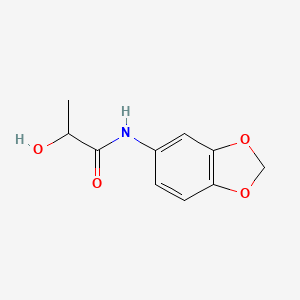
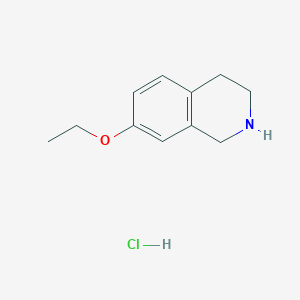
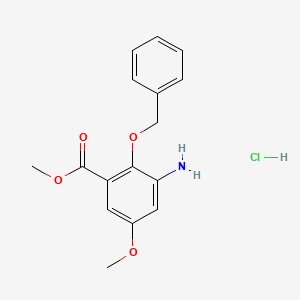
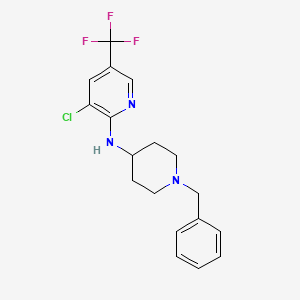
![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)
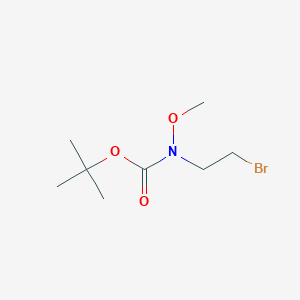
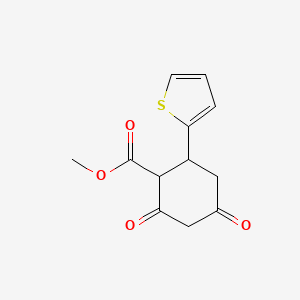
amine](/img/structure/B1487612.png)
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)
